molecular formula C18H13ClN4O2 B13572183 N-(3-chloro-4-cyano-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide

N-(3-chloro-4-cyano-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide

Cat. No.: B13572183
M. Wt: 352.8 g/mol
InChI Key: VMXCTESHKUHUGJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-cyanophenyl group and a phthalazinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the phthalazinone moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step may involve the reaction of the phthalazinone intermediate with an acylating agent such as acetyl chloride or acetic anhydride.

    Attachment of the chloro-cyanophenyl group: This can be done through a nucleophilic substitution reaction where a chloro-cyanophenyl derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions could potentially modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: can be compared with other acetamide derivatives or phthalazinone-containing compounds.

    Similar compounds: N-(3-chloro-4-cyanophenyl)acetamide, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide.

Uniqueness

The uniqueness of N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C18H13ClN4O2/c1-23-18(25)14-5-3-2-4-13(14)16(22-23)9-17(24)21-12-7-6-11(10-20)15(19)8-12/h2-8H,9H2,1H3,(H,21,24)

InChI Key

VMXCTESHKUHUGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)C#N)Cl

Origin of Product

United States

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